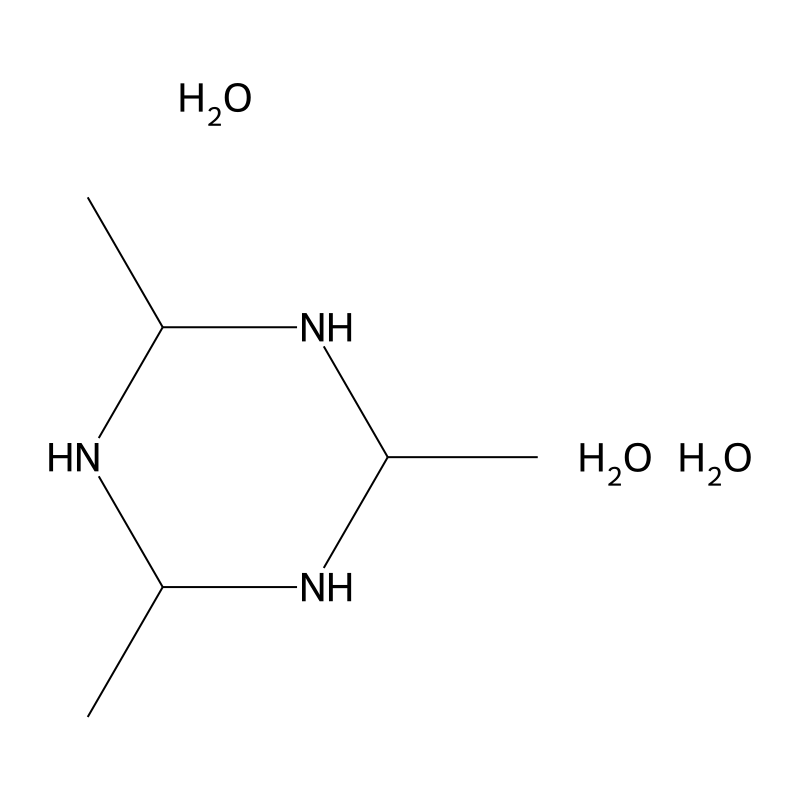

2,4,6-trimethyl-1,3,5-triazinane Trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Natural Gas Processing

The Specific Scientific Field: This compound is used in the field of Natural Gas Processing .

A Thorough Summary of the Results or Outcomes Obtained: The use of “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” as a scavenger in natural gas processing results in the removal of sulfhydryl compounds. This improves the quality of the natural gas and prevents corrosion and odor problems .

Application in Chiral Stationary Phases

The Specific Scientific Field: This compound is used in the field of Chiral Stationary Phases .

A Comprehensive and Detailed Summary of the Application: “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” is used as a chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy .

A Thorough Summary of the Results or Outcomes Obtained: The use of “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” as a chiral solvating agent in NMR spectroscopy allows for the determination of enantiomeric excess .

Application in Luminescent Optical Switches

The Specific Scientific Field: This compound is used in the field of Luminescent Optical Switches .

A Comprehensive and Detailed Summary of the Application: “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” is used in the preparation of luminescent optical switches .

A Thorough Summary of the Results or Outcomes Obtained: The use of “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” in the preparation of luminescent optical switches contributes to the functionality of these switches .

Application as a Source of Formyl Anion

The Specific Scientific Field: This compound is used in the field of Organic Synthesis .

A Comprehensive and Detailed Summary of the Application: “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” undergoes deprotonation by butyllithium to give a reagent that serves as a source of the formyl anion .

A Thorough Summary of the Results or Outcomes Obtained: The use of “2,4,6-trimethyl-1,3,5-triazinane Trihydrate” or “Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate” as a source of the formyl anion in organic synthesis provides a useful reagent for various reactions .

2,4,6-trimethyl-1,3,5-triazinane trihydrate is a chemical compound with the molecular formula C6H21N3O3. It is a derivative of triazine, characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms, with three methyl groups attached to the carbon atoms. This compound appears as a white to off-white solid and is soluble in water and slightly soluble in dimethyl sulfoxide. Its molecular weight is approximately 183.25 g/mol .

The mechanism of action of TMTTH is unknown due to the lack of research on its biological or chemical activity.

- Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in substitution reactions with electrophiles.

- Dehydration: Under certain conditions, it can lose water molecules leading to the formation of anhydrous forms.

- Hydrolysis: In aqueous environments, it may hydrolyze to yield different products depending on the conditions.

These reactions are significant for its potential applications in synthesis and as intermediates in organic chemistry.

The synthesis of 2,4,6-trimethyl-1,3,5-triazinane trihydrate can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized via the condensation of acetaldehyde and ammonia under controlled conditions.

- Hydrogenation: Hexahydro-2,4,6-trimethyl-1,3,5-triazine can be produced through hydrogenation processes followed by crystallization to obtain the trihydrate form.

- Chemical Modifications: Various chemical modifications of simpler triazine derivatives can yield this compound through selective methylation or other functional group transformations .

2,4,6-trimethyl-1,3,5-triazinane trihydrate has several applications:

- Agriculture: It is used as a precursor for agrochemicals such as herbicides and fungicides.

- Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds.

- Pharmaceuticals: Potential applications in drug development due to its biological activity.

The versatility of this compound makes it valuable across multiple fields.

Interaction studies involving 2,4,6-trimethyl-1,3,5-triazinane trihydrate focus on its behavior in biological systems and its reactivity with other compounds. Preliminary studies suggest that it may interact with proteins and nucleic acids due to its amine functional groups. Further research is necessary to elucidate the specific mechanisms of these interactions and their implications for biological systems.

Several compounds share structural similarities with 2,4,6-trimethyl-1,3,5-triazinane trihydrate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,4-dimethyl-1,3,5-triazine | C5H9N3 | Lacks one methyl group; used in agrochemicals. |

| 2-methyl-1,3,5-triazine | C4H6N4 | A simpler structure; less sterically hindered. |

| Hexahydro-2-methyl-1,3,5-triazine | C6H12N4 | Saturated form; different physical properties. |

Uniqueness: The presence of three methyl groups at positions 2, 4, and 6 distinguishes 2,4,6-trimethyl-1,3,5-triazinane trihydrate from its analogs by enhancing its steric bulk and potentially influencing its reactivity and solubility characteristics.

This comprehensive overview highlights the significance of 2,4,6-trimethyl-1,3,5-triazinane trihydrate in various scientific fields while underscoring areas for further research and exploration.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant